molecular formula C8H11F2NO2 B13328225 (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13328225
M. Wt: 191.17 g/mol
InChI Key: OGNVZXWDONFIIS-WRVKLSGPSA-N
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Description

(3S)-5,5-Difluoro-2-azabicyclo[222]octane-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the bicyclic architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, reduction reactions may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in the study of biological processes and interactions due to its unique structure and properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

IUPAC Name

(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)6(11-4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1

InChI Key

OGNVZXWDONFIIS-WRVKLSGPSA-N

Isomeric SMILES

C1CC2[C@H](NC1CC2(F)F)C(=O)O

Canonical SMILES

C1CC2C(NC1CC2(F)F)C(=O)O

Origin of Product

United States

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